N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide
Description
N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide (CAS: 2741218-25-5) is a heterocyclic organic compound with the molecular formula C₁₄H₁₈N₄O₂ and a molecular weight of 274.32 g/mol . Its structure comprises a pyrazolo[4,3-c]pyridine core substituted with a tetrahydropyran (THP) ring at position 1 and an acetamide group at position 6 (Figure 1). The THP group enhances solubility and metabolic stability, while the acetamide moiety contributes to hydrogen-bonding interactions, making it a valuable building block in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C14H18N4O2 |
|---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
N-[3-methyl-1-(oxan-2-yl)pyrazolo[4,3-c]pyridin-6-yl]acetamide |
InChI |
InChI=1S/C14H18N4O2/c1-9-11-8-15-13(16-10(2)19)7-12(11)18(17-9)14-5-3-4-6-20-14/h7-8,14H,3-6H2,1-2H3,(H,15,16,19) |
InChI Key |
KLOZYEQRTKCEHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=CC(=NC=C12)NC(=O)C)C3CCCCO3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of N-(3-methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide typically follows a multi-step approach:
- Construction of the pyrazolo[4,3-c]pyridine scaffold.
- Introduction of the tetrahydropyran moiety at the nitrogen atom.
- Acetamide functionalization at the 6-position of the heterocyclic ring.
This sequence ensures regioselective substitution and preserves the integrity of the heterocyclic system.
Preparation of the Pyrazolo[4,3-c]pyridine Core
The pyrazolo[4,3-c]pyridine nucleus is commonly synthesized via condensation reactions involving aminopyrazoles and substituted pyridine derivatives. Literature reports indicate:
- Condensation of aminopyrazoles with 2-chloropyridines under controlled conditions to form the fused heterocyclic system.
- Use of microwave-assisted synthesis to enhance reaction rates and yields, as suggested by analogous pyridine derivative syntheses in related heterocyclic chemistry.
Acetamide Functionalization at the 6-Position
The acetamide group is introduced at the 6-position of the pyrazolo[4,3-c]pyridine ring through:
- Acetylation reactions using acetic anhydride or acetyl chloride under controlled temperature and catalytic conditions.
- Alternatively, amidation of corresponding 6-amino precursors with acetic acid derivatives.
- Optimization of reaction parameters to achieve high purity (≥97%) and yield, as evidenced by commercial availability data.
One-Pot and Sequential Synthetic Methods
Recent advances in heterocyclic synthesis highlight efficient one-pot procedures combining multiple steps without intermediate isolation:
- A one-pot three-component reaction involving acetamides, arylglyoxals, and hydroxypyran derivatives under reflux conditions in acetonitrile has been reported for related acetamide heterocycles.
- This approach improves yield and simplifies purification, potentially adaptable for the target compound synthesis.
- Sequential transformations involving condensation, cyclization, and functional group modification are also documented, allowing flexibility in synthetic design.
Reaction Conditions and Catalysts
- Use of heterogeneous catalysts like SnCl2–SiO2 nanoparticles has been explored but found unnecessary in some cases where refluxing suffices.
- Solvent choice is critical; polar aprotic solvents such as acetonitrile or ethanol are preferred.
- Reaction temperatures typically range from room temperature to reflux conditions (80–120 °C), depending on the step.
Purity and Characterization
Commercially available samples of this compound are reported with:
| Parameter | Value |
|---|---|
| Purity | ≥97% |
| Molecular Formula | C14H18N4O2 |
| Molecular Weight | 274.32 g/mol |
| CAS Number | 2741218-25-5 |
Characterization is typically performed by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide is a complex organic compound featuring a pyrazolo[4,3-c]pyridine core and a tetrahydropyran moiety. It has gained attention in medicinal chemistry for its potential therapeutic applications. The acetamide functional group may enhance its solubility and bioavailability.
Potential Applications
- Medicinal Chemistry This compound is investigated for potential biological activities, especially in cancer treatment. Similar structures have demonstrated anti-proliferative effects against cancer cell lines by inhibiting kinases involved in tumor growth and survival pathways.
- Interaction Studies Crucial for understanding how this compound interacts with biological targets. These studies typically focus on:
- Binding affinity
- Selectivity for target proteins
- Impact on signaling pathways
Reactivity and Synthesis
The chemical reactivity of this compound is influenced by its functional groups. Its synthesis typically involves multi-step organic synthesis techniques.
Additional Information
Mechanism of Action
The mechanism of action of N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Research Implications
N-(3-Methyl-1-THP-pyrazolo[4,3-c]pyridin-6-yl)acetamide stands out for its balanced pharmacokinetic profile and synthetic tractability. Its THP-acetamide architecture serves as a blueprint for designing CNS-penetrant drugs, where solubility and metabolic stability are critical. Future studies should explore its activity against specific kinase targets (e.g., JAK/STAT pathway) and compare in vivo efficacy with bulkier analogs .
Biological Activity
N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide is a compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, focusing on its anti-cancer properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 274.32 g/mol. Its structure incorporates a pyrazolo[4,3-c]pyridine core linked to a tetrahydropyran moiety, which may enhance its solubility and bioavailability in biological systems .
Anti-Cancer Activity
Preliminary studies indicate that this compound exhibits significant anti-proliferative effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases that are crucial for tumor growth and survival pathways .
Table 1: Anti-Cancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Inhibition of EGFR signaling |
| MCF7 (Breast Cancer) | 12 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition properties. Notably, it has shown potential as an alpha-amylase inhibitor, which is significant for managing diabetes by slowing carbohydrate digestion .
Table 2: Alpha-Amylase Inhibition Potency
| Compound | IC50 (µM) | Comparison to Acarbose |
|---|---|---|
| This compound | 25 | 2x less potent |
| Acarbose | 12 | Reference |
Case Studies
In a recent study examining the anti-inflammatory properties of pyrazole derivatives, compounds structurally similar to this compound were found to significantly reduce inflammatory markers such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .
Mechanistic Insights
Research indicates that the biological activity of this compound can be attributed to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. For instance, it may interfere with the PI3K/Akt pathway, which is often dysregulated in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
